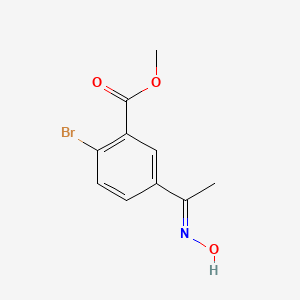
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate is an organic compound with the molecular formula C10H10BrNO3. It is characterized by the presence of a bromine atom, an ester group, and an oxime group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate typically involves the bromination of methyl 2-hydroxy-5-(1-(hydroxyimino)ethyl)benzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The oxime group in this compound can undergo oxidation to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Methyl 2-bromo-5-(1-(hydroxyimino)ethyl)benzoate
- Methyl 2-chloro-5-(1-(hydroxyimino)ethyl)benzoate
- Methyl 2-fluoro-5-(1-(hydroxyimino)ethyl)benzoate
Comparison: this compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher polarizability contribute to stronger interactions with biological targets, potentially leading to more potent effects .
Properties
CAS No. |
1263287-74-6 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 2-bromo-5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3/b12-6- |
InChI Key |
WSJSKOYCNUEGNJ-SDQBBNPISA-N |
SMILES |
CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)Br)C(=O)OC |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















